molecular formula C15H15BF9N3 B13900266 (5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Cat. No.: B13900266
M. Wt: 419.10 g/mol
InChI Key: NJJJYCCKDQBPGX-OGFXRTJISA-N
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Description

(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,1-c][1,2,4]triazol-4-ium core, substituted with a tert-butyl group and a pentafluorophenyl group, and is paired with a tetrafluoroborate anion.

Preparation Methods

The synthesis of (5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: This is achieved through alkylation reactions using tert-butyl halides.

    Attachment of the Pentafluorophenyl Group: This step involves nucleophilic aromatic substitution reactions.

    Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction to introduce the tetrafluoroborate anion.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which (5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,1-c][1,2,4]triazolium derivatives and fluorinated aromatic compounds. Compared to these, (5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion, which can influence its reactivity and interactions.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in various scientific fields

Properties

Molecular Formula

C15H15BF9N3

Molecular Weight

419.10 g/mol

IUPAC Name

(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C15H15F5N3.BF4/c1-15(2,3)7-4-5-8-21-23(6-22(7)8)14-12(19)10(17)9(16)11(18)13(14)20;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1/t7-;/m1./s1

InChI Key

NJJJYCCKDQBPGX-OGFXRTJISA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)(C)[C@H]1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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